![molecular formula C9H7ClN2O B1455709 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole CAS No. 1249972-62-0](/img/structure/B1455709.png)
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole
Descripción general
Descripción
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (5-CPM-OXD) is an organochlorine compound belonging to the family of oxadiazoles. It is a versatile and highly reactive chemical compound with various applications in the field of organic synthesis and scientific research. 5-CPM-OXD has a wide array of unique properties that make it an attractive choice for a variety of lab experiments and research applications.
Aplicaciones Científicas De Investigación
Mesomorphic Behaviour and Photoluminescence
Research shows that 1,3,4-oxadiazole derivatives exhibit interesting mesomorphic behavior and photoluminescent properties. These compounds can display cholesteric, nematic, and/or smectic A mesophases, indicating their potential application in the development of new liquid crystal materials. Additionally, certain derivatives exhibit strong blue fluorescence emission, highlighting their potential in photoluminescent applications (Han et al., 2010).
Chemosensors for Fluoride Ions
Novel anion sensors containing 1,3,4-oxadiazole groups have been developed for the selective detection of fluoride ions. These sensors show significant color changes and optical shifts upon the addition of fluoride ions, suggesting their use in environmental monitoring and the development of chemosensors (Ma et al., 2013).
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity against various bacterial strains. This suggests the potential of these compounds in the development of new antibacterial agents (Rai et al., 2010).
Insecticidal Activity
Derivatives of 1,3,4-oxadiazole have shown promising insecticidal activities against specific pests like the diamondback moth. This indicates the potential application of these compounds in agricultural pest control (Qi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Compounds based on 1,3,4-oxadiazole have been used in OLEDs, demonstrating high external quantum efficiency and reduced efficiency rolloff at high current densities. This suggests their application in the development of efficient and durable OLED materials (Cooper et al., 2022).
Propiedades
IUPAC Name |
5-[chloro(phenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJCVZWWMDDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



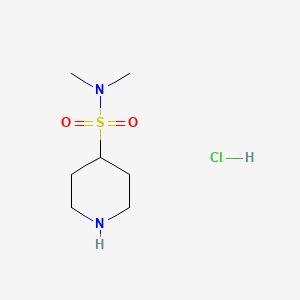
amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
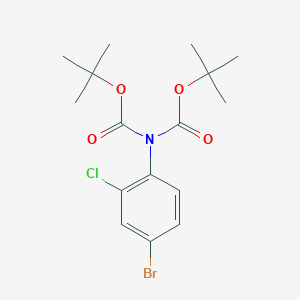
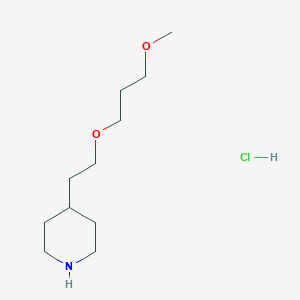
![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
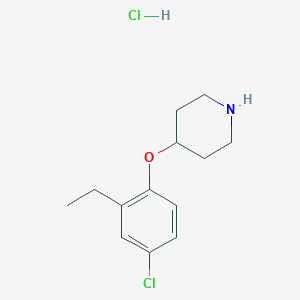
![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)
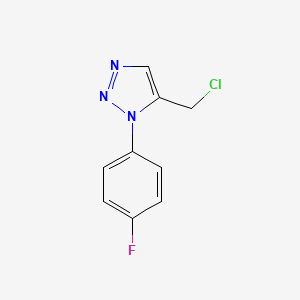
amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)
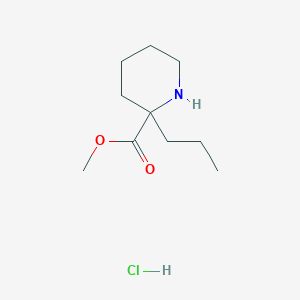
![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)